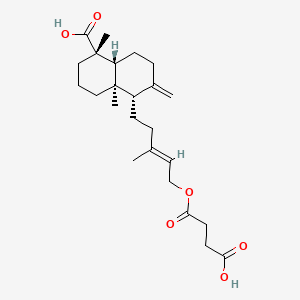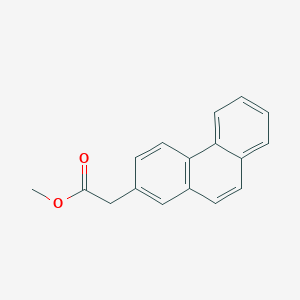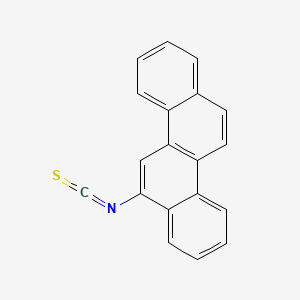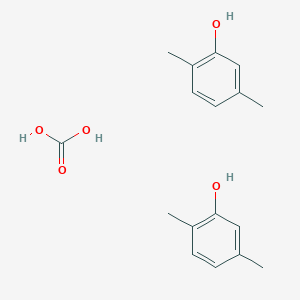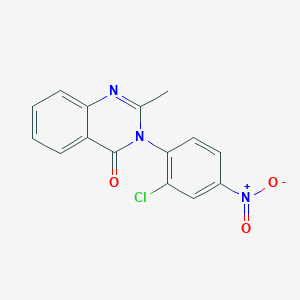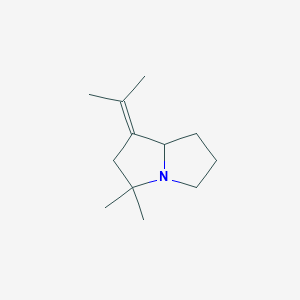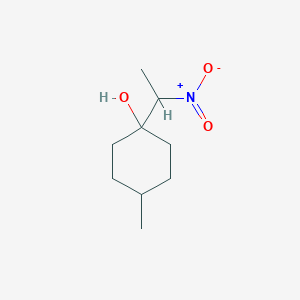![molecular formula C15H15NO4S B14366417 Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate CAS No. 90056-00-1](/img/structure/B14366417.png)
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is a complex organic compound that features a benzoate ester linked to a thiophene ring through an acetamido group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate typically involves the following steps:
Formation of the Acetamido Intermediate: The thiophene ring is first functionalized with an acetamido group. This can be achieved through the reaction of thiophene with acetic anhydride and ammonia.
Esterification: The acetamido-thiophene intermediate is then reacted with 2-hydroxybenzoic acid in the presence of an esterification agent such as ethyl chloroformate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes by binding to their active sites.
Pathways Involved: The compound can interfere with metabolic pathways, leading to the inhibition of microbial growth or reduction of inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene Derivatives: Compounds like 2-thiopheneethanol and thiophene-2-carboxylic acid share structural similarities.
Benzoate Esters: Compounds such as methyl 2-hydroxybenzoate and ethyl 4-hydroxybenzoate.
Uniqueness
Ethyl 2-hydroxy-5-[2-(thiophen-2-yl)acetamido]benzoate is unique due to its combined structural features of a thiophene ring and a benzoate ester, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
90056-00-1 |
|---|---|
Molekularformel |
C15H15NO4S |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
ethyl 2-hydroxy-5-[(2-thiophen-2-ylacetyl)amino]benzoate |
InChI |
InChI=1S/C15H15NO4S/c1-2-20-15(19)12-8-10(5-6-13(12)17)16-14(18)9-11-4-3-7-21-11/h3-8,17H,2,9H2,1H3,(H,16,18) |
InChI-Schlüssel |
ZZPLGDOZCVZNNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=CS2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


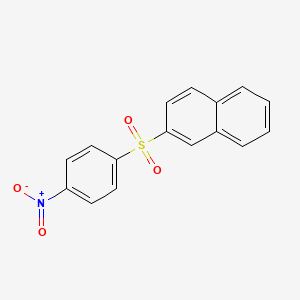

![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)
![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
![2,4-Thiazolidinedione, 5-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14366357.png)

